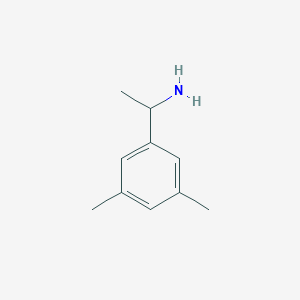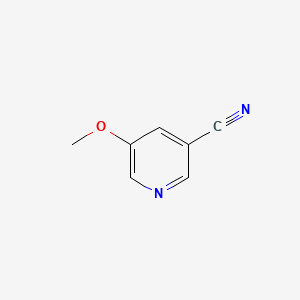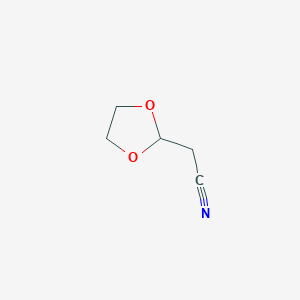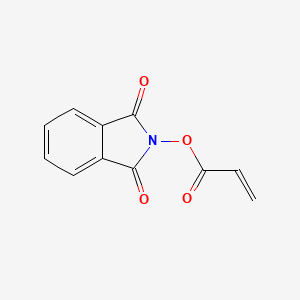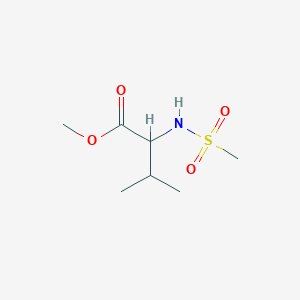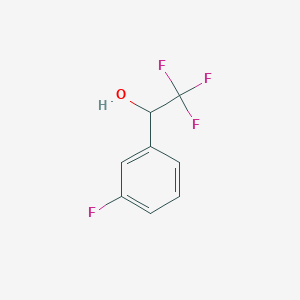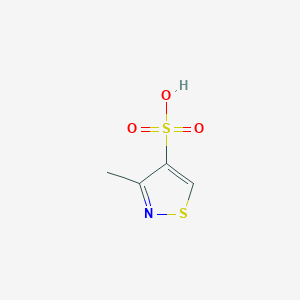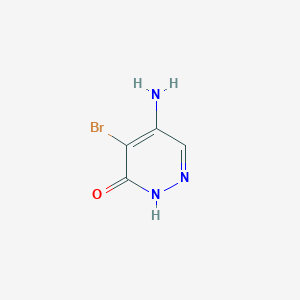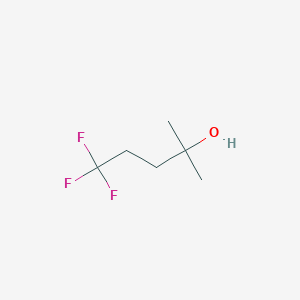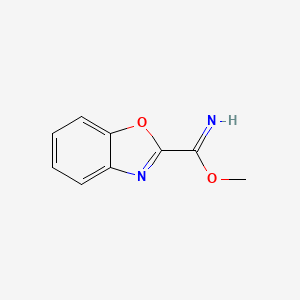
Methyl 1,3-benzoxazole-2-carboximidoate
説明
“Methyl 1,3-benzoxazole-2-carboximidoate” is a synthetic compound that belongs to the benzoxazole family. It has a molecular formula of C9H8N2O2 and a molecular weight of 176.17 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, benzoxazole derivatives can be synthesized via different pathways . For instance, benzoxazole derivatives can be synthesized via an oxidative coupling reaction between methyl-3-amino-4-hydroxyphenylacetate and aldehydes, catalyzed by lead tetraacetate in ethanol .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoxazole ring attached to a carboximidoate group . More detailed structural analysis may require advanced techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 176.17 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Synthesis Methods
- One-Step Synthesis from Carboxylic Acids: Benzoxazoles, including structures related to Methyl 1,3-Benzoxazole-2-Carboximidoate, can be efficiently synthesized from carboxylic acids using commercially available PS-PPh3 resin and microwave heating, delivering high yields and purities (Wang et al., 2006).
- Ionic Liquid Synthesis: The synthesis of benzoxazoles through the condensation of carboxylic acids with 2-aminophenols under ambient conditions using ionic liquids has been reported to give excellent yields (Maradolla et al., 2008).
Chemical Characterization and Analysis
- Mass Spectrometry and Structural Characterization: Mass spectrometric methods and theoretical calculations have been used to differentiate and characterize isomeric ion structures of benzoxazole compounds, showing distinct decomposition pathways (Giorgi et al., 2004).
Ring Transformations and Derivatives
- Synthesis of Thiazoles from Benzoxazoles: Treatment of benzoxazoles with primary amines in specific conditions can lead to the synthesis of thiazoles, a class of compounds with significant pharmaceutical applications (Kalcheva et al., 1993).
Biological and Antimicrobial Activities
- Synthesis of Antimicrobial Derivatives: Novel benzoxazole derivatives have been synthesized and screened for antimicrobial activity, highlighting the potential of benzoxazole-based compounds in medicinal chemistry (Balaswamy et al., 2012).
- Topoisomerase II Inhibitors: Benzoxazole derivatives have been evaluated as eukaryotic DNA topoisomerase II inhibitors, showing significant inhibitory activity and potential as therapeutic agents (Pınar et al., 2004).
Photophysical Properties
- Excited-State Intramolecular Proton Transfer: Studies on benzoxazole compounds have demonstrated excited-state intramolecular proton transfer processes, revealing insights into their photophysical properties (Vázquez et al., 2007).
Environmental and Material Applications
- Antioxidant Activity: The antioxidant effect of benzoxazole derivatives has been studied, revealing their potential in radical chain oxidation of organic compounds (Khizhan et al., 2011).
- Fluorescent Nanomaterials: Benzoxazole derivatives have been used to prepare fluorescent nanomaterials, demonstrating their potential applications in various fields, including biological media (Ghodbane et al., 2012).
Other Applications
- Cyclooxygenase Inhibitors: Some benzoxazole derivatives have been evaluated as cyclooxygenase inhibitors, showing potential in the development of anti-inflammatory drugs (Paramashivappa et al., 2003).
作用機序
Target of Action
Methyl 1,3-benzoxazole-2-carboximidoate is a compound used in proteomics research Benzoxazole derivatives, which include this compound, have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .
Mode of Action
Benzoxazole derivatives are known for their diverse biological applications, suggesting that they may interact with their targets in a variety of ways .
Biochemical Pathways
Benzoxazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzoxazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
Methyl 1,3-benzoxazole-2-carboximidoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, influencing their activity and function. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The nature of these interactions can vary, including enzyme inhibition or activation, depending on the specific biochemical context.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways that are crucial for cell growth and differentiation . Additionally, it has been shown to alter gene expression patterns, leading to changes in the production of specific proteins that are essential for cellular functions. These effects can have significant implications for understanding cellular behavior and developing therapeutic strategies.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific receptors on the cell surface, triggering a cascade of intracellular events that lead to changes in cellular activity . Additionally, this compound can inhibit or activate enzymes involved in critical biochemical pathways, thereby modulating their activity and influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been observed to cause alterations in cellular behavior, which can be crucial for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific cellular functions or modulating biochemical pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage effects is essential for determining the therapeutic window and ensuring the safe use of the compound in research and potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and function. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . For example, it may enhance or inhibit specific metabolic pathways, thereby affecting the overall metabolic state of the cell. Understanding these interactions is vital for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can influence its efficacy and potential side effects. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.
特性
IUPAC Name |
methyl 1,3-benzoxazole-2-carboximidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-12-8(10)9-11-6-4-2-3-5-7(6)13-9/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRHPRACUIWAPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=NC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


